![molecular formula C15H4Cl5F3N2O B2789050 6,7-Dichloro-2-(2,4,6-trichlorophenoxy)-3-(trifluoromethyl)quinoxaline CAS No. 478040-16-3](/img/structure/B2789050.png)
6,7-Dichloro-2-(2,4,6-trichlorophenoxy)-3-(trifluoromethyl)quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-Dichloro-2-(2,4,6-trichlorophenoxy)-3-(trifluoromethyl)quinoxaline, also known as DTPTQ, is a synthetic compound with a wide range of applications in scientific research. It is mainly used as an insecticide and herbicide, but it has also been studied for its potential uses in the medical field. This compound has been the subject of numerous studies due to its unique chemical structure and potential therapeutic effects.
Wissenschaftliche Forschungsanwendungen
6,7-dichloro-2-(2,4,6-trichlorophenoxy)-3-(trifluoromethyl)quinoxaline has a variety of applications in scientific research. It is mainly used as an insecticide and herbicide, but it has also been studied for its potential uses in the medical field. For example, it has been investigated for its potential as a therapeutic agent for the treatment of certain types of cancer. It has also been studied for its potential to act as a fungicide and for its ability to inhibit the growth of certain bacteria and fungi.
Wirkmechanismus
The mechanism of action of 6,7-dichloro-2-(2,4,6-trichlorophenoxy)-3-(trifluoromethyl)quinoxaline is not yet fully understood. However, it is believed that the compound binds to certain enzymes and proteins in the target organism, which disrupts the normal functioning of the organism. This disruption can lead to the death of the organism or the inhibition of its growth.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6,7-dichloro-2-(2,4,6-trichlorophenoxy)-3-(trifluoromethyl)quinoxaline are still being studied. However, it has been shown to have a variety of effects on the target organism, including the inhibition of cell growth, disruption of metabolic pathways, and the induction of apoptosis. It has also been shown to have an effect on the immune system, as it has been found to inhibit the production of certain cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6,7-dichloro-2-(2,4,6-trichlorophenoxy)-3-(trifluoromethyl)quinoxaline for laboratory experiments include its relatively low cost, its wide range of applications, and its ability to be synthesized in a relatively simple process. However, there are also some limitations to its use. For example, it is not very stable in aqueous solutions and can be degraded by light and heat. It is also toxic to humans and should be handled with care.
Zukünftige Richtungen
There are a number of potential future directions for 6,7-dichloro-2-(2,4,6-trichlorophenoxy)-3-(trifluoromethyl)quinoxaline. These include further investigations into its potential therapeutic applications, such as its use as an anti-cancer agent or as an anti-fungal agent. It could also be studied for its potential to act as an insect repellent or as a pesticide. Additionally, its mechanism of action could be further explored to better understand how it affects the target organism. Finally, its stability in aqueous solutions could be improved to make it more suitable for laboratory experiments.
Synthesemethoden
The synthesis of 6,7-dichloro-2-(2,4,6-trichlorophenoxy)-3-(trifluoromethyl)quinoxaline is a complex process that requires several steps. The first step involves the reaction of 4-chloro-2,6-dinitrobenzene with trifluoromethanesulfonic anhydride. This reaction results in the formation of 4-chloro-2,6-dinitro-3-(trifluoromethyl)benzene. This intermediate is then reacted with 2,4,6-trichlorophenol in the presence of a base to form 6,7-dichloro-2-(2,4,6-trichlorophenoxy)-3-(trifluoromethyl)quinoxaline.
Eigenschaften
IUPAC Name |
6,7-dichloro-2-(2,4,6-trichlorophenoxy)-3-(trifluoromethyl)quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H4Cl5F3N2O/c16-5-1-8(19)12(9(20)2-5)26-14-13(15(21,22)23)24-10-3-6(17)7(18)4-11(10)25-14/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVLMPIRXGPECEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)OC2=NC3=CC(=C(C=C3N=C2C(F)(F)F)Cl)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H4Cl5F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.